molecular formula C18H21N7O4S B2466019 2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide CAS No. 2309630-94-0

2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide

Cat. No.: B2466019
CAS No.: 2309630-94-0
M. Wt: 431.47
InChI Key: KHKOQTZNDCVSCJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide is an intriguing compound in chemical research due to its complex structure and potential applications across various fields. It combines elements of benzamide, sulfonamide, triazolopyridazine, and azetidine frameworks, which contribute to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, chemists typically start with a benzamide derivative, introducing the sulfonamide and azetidine groups through a series of nucleophilic substitution and addition reactions. The triazolopyridazine moiety is often constructed via cyclization reactions involving hydrazine derivatives and aldehydes under acidic or basic conditions. The final methoxy substitution is achieved through methylation using agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial synthesis might involve optimized conditions to enhance yield and purity, such as:

  • High-pressure reactors for improved reaction rates.

  • Continuous flow processes to maintain steady-state conditions.

  • Use of catalysts to lower energy consumption and reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The methoxy group can undergo oxidative cleavage, forming aldehydes or acids.

  • Reduction: : The azetidine ring can be hydrogenated to form simpler amines.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitutions with amines or alcohols.

Properties

IUPAC Name

2-methoxy-5-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4S/c1-11-20-21-16-6-7-17(22-25(11)16)24-9-12(10-24)23(2)30(27,28)13-4-5-15(29-3)14(8-13)18(19)26/h4-8,12H,9-10H2,1-3H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKOQTZNDCVSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC(=C(C=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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